BIA 10-2474 - 1233855-46-3

BIA 10-2474

Catalog Number: EVT-262025
CAS Number: 1233855-46-3
Molecular Formula: C16H20N4O2
Molecular Weight: 300.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BIA 10-2474 is an inhibitor of fatty acid amide hydrolase (FAAH; IC50 = 4.9 nM in HEK293T cells expressing the human recombinant enzyme). It also inhibits FAAH2, α/β-hydrolase domain-containing protein 6 (ABHD6), carboxylesterase 2 (CES2), and patatin-like phospholipase domain 6 (PNPLA6) with IC50 values of 0.4, 0.081, 2, and 11 μM, respectively. BIA 10-2474 alters expression of 161 lipid species, including FAAH substrates as well as other lipid classes, in human cortical neuron cultures indicating compound promiscuity. Formulations containing BIA 10-2474 were previously investigated clinically for the management of chronic pain but use was halted due to development of significant neurotoxicity.
BIA10-2474 is a long-acting reversible inhibitor of fatty acid amide hydrolase (FAAH) that increases levels of the neurotransmitter anandamide in the central nervous system and in peripheral tissues (that is, the rest of the body other than the brain and spinal cord). BIA 10-2474 interacts with the human endocannabinoid system. BIA 10-2474 was in development for the treatment of a range of different medical conditions from anxiety to Parkinson's disease, also for the treatment of chronic pain of multiple sclerosis, cancer, hypertension or the treatment of obesity. A clinical trial with this drug was underway in Rennes, France, in which severe adverse events occurred in January 2016 affecting 5 patients, including leading to the death of one.

PF-04457845

Compound Description: PF-04457845 is a highly selective and clinically tested inhibitor of fatty acid amide hydrolase (FAAH). Unlike BIA 10-2474, it demonstrates a favorable safety profile in clinical trials. [, ]

Relevance: PF-04457845 serves as a crucial comparison point to BIA 10-2474, highlighting the potential impact of off-target effects. While both compounds target FAAH, PF-04457845's selectivity contrasts with BIA 10-2474's promiscuous binding, suggesting a possible link between off-target activity and the adverse events observed with BIA 10-2474. []

JNJ-42165279

Compound Description: JNJ-42165279 is another mechanism-based FAAH inhibitor, alongside PF-04457845, that has demonstrated safety in human clinical trials. []

Relevance: Like PF-04457845, JNJ-42165279 acts as a comparative benchmark against BIA 10-2474. The clinical safety of both JNJ-42165279 and PF-04457845, compared to the severe adverse effects observed with BIA 10-2474, emphasizes the significance of understanding and mitigating potential off-target activities in drug development, especially for compounds within the same mechanistic class. []

Anandamide (AEA)

Compound Description: Anandamide (AEA) is an endocannabinoid, a type of neurotransmitter naturally produced in the body. FAAH is responsible for degrading AEA, therefore inhibiting FAAH leads to increased AEA levels. []

Relevance: AEA's levels are directly affected by FAAH inhibition. BIA 10-2474, being a potent FAAH inhibitor, would significantly increase AEA concentrations, potentially leading to enhanced and potentially undesired activation of cannabinoid receptors in the body, particularly in the central nervous system. []

Des-Methylated Metabolites of BIA 10-2474

Compound Description: These are metabolic byproducts of BIA 10-2474 generated within the body after the drug is administered. Research has identified that these metabolites can covalently modify the catalytic cysteine residue found in aldehyde dehydrogenases. []

Relevance: The ability of these BIA 10-2474 metabolites to target aldehyde dehydrogenases, including ALDH2 which plays a vital role in protecting the brain from oxidative stress, suggests a broader impact of BIA 10-2474 beyond FAAH inhibition. This off-target activity on aldehyde dehydrogenases could contribute to the neurotoxic effects observed in the BIA 10-2474 clinical trial. []

Additional Lipids and Fatty Acid Amides

Relevance: These observations point to the broader impact of BIA 10-2474 on lipid metabolism. The drug's ability to disrupt lipid homeostasis, beyond its intended target of FAAH, could contribute to the cellular toxicity and neurological adverse effects observed in the clinical trial. [, , ]

Synthesis Analysis

The synthesis of BIA 10-2474 involves several steps, including the formation of an imidazole ring and subsequent modifications to generate the final compound. A notable aspect of its synthesis is the necessity to remove impurities, particularly N-acetylated aniline, which can affect the purity and efficacy of the final product . The synthesis process has been confirmed through techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .

Technical Details

  • Starting Materials: Key precursors include cyclohexylmethylamine and pyridine derivatives.
  • Method: The synthesis typically employs standard organic reactions including acylation and cyclization.
  • Purification: Requires careful removal of impurities to ensure safety and efficacy.
Molecular Structure Analysis

BIA 10-2474 features a complex molecular structure characterized by its imidazole core adjacent to a pyridine moiety. The presence of an electrophilic site in its structure is critical for its interaction with target enzymes.

Structure Data

  • Molecular Formula: C_{14}H_{19}N_{3}O
  • Molecular Weight: Approximately 247.32 g/mol
  • Key Functional Groups: Imidazole, urea, pyridine.

The structural configuration allows for potential covalent interactions with serine residues in target proteins, contributing to its irreversible inhibition profile .

Chemical Reactions Analysis

BIA 10-2474 undergoes several chemical reactions upon administration. Its primary reaction involves covalent binding to fatty acid amide hydrolase, leading to inhibition of this enzyme's activity. This irreversible binding mechanism distinguishes it from other FAAH inhibitors that are reversible.

Technical Details

  • Reaction Type: Covalent modification via nucleophilic attack on serine residues.
  • Off-target Interactions: BIA 10-2474 also interacts with other serine hydrolases, which may contribute to adverse effects observed during clinical trials .
Mechanism of Action

The mechanism of action for BIA 10-2474 centers around its role as an inhibitor of fatty acid amide hydrolase. By inhibiting this enzyme, BIA 10-2474 increases levels of endocannabinoids like anandamide, which can modulate pain perception and other physiological processes.

Process Data

  • Inhibition Profile: Studies indicate that complete FAAH inhibition occurs at doses significantly lower than those tested in clinical trials (1.25 mg vs. up to 100 mg) .
  • Irreversible Binding: The compound forms stable covalent bonds with FAAH and potentially other serine hydrolases, leading to prolonged effects beyond detectable levels in plasma .
Physical and Chemical Properties Analysis

BIA 10-2474 exhibits specific physical and chemical properties that are relevant for its pharmacological profile.

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited aqueous solubility.

Chemical Properties

  • Stability: Sensitive to hydrolysis; must be stored under controlled conditions.
  • Reactivity: Electrophilic nature allows it to form covalent bonds with nucleophiles such as serine residues in proteins.

These properties impact its pharmacokinetic behavior and potential toxicity profiles observed during clinical trials .

Applications

BIA 10-2474 was primarily investigated for its potential applications in treating various neurological disorders through FAAH inhibition. Specific applications included:

  • Pain Management: By increasing endogenous cannabinoid levels.
  • Anxiety Disorders: Targeting endocannabinoid pathways believed to influence mood regulation.

Introduction to BIA 10-2474 and the Endocannabinoid System

BIA 10-2474 (3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide) is a synthetic small-molecule inhibitor initially developed to target fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system [4] [10]. This system regulates physiological processes such as pain perception, mood, and inflammation through endogenous ligands like anandamide (AEA). Unlike phytocannabinoids or direct CB1 receptor agonists, FAAH inhibitors aim to modulate endogenous signaling by preventing AEA degradation, thus offering potential therapeutic benefits with reduced off-target effects [1] [8].

Role of Fatty Acid Amide Hydrolase (FAAH) in Endocannabinoid Signaling

FAAH is an integral membrane serine hydrolase that terminates endocannabinoid signaling by hydrolyzing AEA into arachidonic acid and ethanolamine [8]. It belongs to the amidase signature (AS) family and features a distinctive Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142 in humans) [5]. This triad activates Ser241 for nucleophilic attack on the amide bond of substrates, enabling efficient hydrolysis. FAAH’s substrate specificity extends beyond AEA to include other bioactive lipid amides:

  • Oleamide: A sleep-inducing fatty acid primary amide
  • N-palmitoylethanolamine (PEA): An anti-inflammatory mediator
  • N-oleoylethanolamine (OEA): An appetite-suppressing lipid [5] [8]

Table 1: Key FAAH Substrates and Their Physiological Roles

SubstratePrimary FunctionConsequence of FAAH Inhibition
Anandamide (AEA)Endocannabinoid; CB1/CB2 receptor agonistElevated AEA enhances analgesia and reduces anxiety
OleamideSleep inductionIncreased sleep duration
PEAAnti-inflammatory signalingPotentiated anti-inflammatory effects
OEASatiety signalingReduced food intake

FAAH’s tissue distribution—high in the liver, kidney, and CNS—positions it as a critical regulator of lipid signaling networks [8]. Its enzymatic mechanism involves substrate binding to a hydrophobic "acyl chain-binding pocket," where conformational changes facilitate nucleophilic catalysis [5]. Genetic FAAH knockout studies confirm its role in elevating AEA levels and reducing pain responses [8].

Rationale for FAAH Inhibition in Therapeutic Contexts

Inhibiting FAAH represents a promising strategy for treating disorders linked to endocannabinoid deficiency. By selectively elevating AEA and related fatty acid amides (FAAs), FAAH inhibitors avoid the psychotropic side effects of direct CB1 agonists (e.g., Δ9-THC) [1] [8]. Preclinical evidence supports therapeutic potential in:

  • Neuropathic pain: FAAH−/− mice show enhanced pain thresholds [1].
  • Anxiety disorders: Inhibitors like JNJ-42165279 exhibit anxiolytic effects in social anxiety disorder (SAD) models [2].
  • Inflammation: Elevated PEA levels suppress pro-inflammatory cytokines [8].

Table 2: Therapeutic Applications of FAAH Inhibition

Therapeutic AreaMechanism of ActionPreclinical/Clinical Evidence
Neuropathic PainIncreased AEA at CB1 receptorsReduced hyperalgesia in rodent models [1]
Anxiety DisordersEnhanced AEA-mediated anxiolysis44.1% response rate in SAD with JNJ-42165279 [2]
Inflammatory DisordersPEA-mediated PPAR-α activationDecreased cytokine release [8]

Clinical studies of PF-04457845 (Pfizer) further validate this approach, demonstrating sustained FAAH inhibition and efficacy in osteoarthritis pain without neurological adverse events [7].

BIA 10-2474 as a Case Study in Novel Pharmacological Development

BIA 10-2474 emerged from Bial-Portela’s effort to develop FAAH inhibitors with prolonged in vivo activity. Chemically, it features an imidazole urea core designed to covalently bind FAAH’s catalytic Ser241 [4] [10]. Unlike carbamate-based inhibitors (e.g., URB597), BIA 10-2474’s N-oxide pyridine moiety enhances solubility but introduces potential off-target reactivity [5] [10].

Key Pharmacological Features:

  • Irreversible Inhibition:BIA 10-2474 forms a covalent adduct with FAAH, contradicting initial claims of reversibility. In vitro IC50 values are modest (≥1 μM) due to time-dependent inhibition, but cellular assays show potent activity (IC50 = 0.05–0.07 μM), suggesting intracellular accumulation [7] [9].

  • Off-Target Interactions:Activity-based protein profiling (ABPP) revealed BIA 10-2474 inhibits ≥8 off-target serine hydrolases in humans, including:

  • ABHD6: Regulates lysophosphatidylserine metabolism
  • PNPLA6: Neuronal phospholipase
  • CES2: Liver carboxylesterase [7]These off-targets were not inhibited by PF-04457845, underscoring BIA 10-2474’s promiscuity.

Interactive Table 3: Off-Target Serine Hydrolases Engaged by BIA 10-2474

Click to expand off-target data

EnzymeInhibition by BIA 10-2474 (10 μM)Inhibition by PF-04457845 (10 μM)Biological Role
FAAH100%100%AEA hydrolysis
ABHD6>90%<10%Lipid metabolism
CES2>90%<10%Xenobiotic metabolism
PNPLA6~50%<10%Neuronal membrane maintenance
FAAH2100%100%Alternative AEA hydrolase

  • Species-Specific Toxicity Risks:Human CES2 and ABHD6 are inhibited more potently by BIA 10-2474 than rodent orthologs, highlighting translational challenges in preclinical models [7].

  • Pharmacokinetics:BIA 10-2474 exhibits linear kinetics (doses: 0.25–100 mg) and reaches steady state within 5–6 days. Its terminal elimination half-life (8–10 hours) supports once-daily dosing but may contribute to accumulation at higher doses [9].

Lessons for Drug Development:

  • Selectivity Screening: ABPP technology is now essential for profiling covalent inhibitors [7].
  • Metabolite Risks: The reduced metabolite BIA 10-2639 retains off-target activity [7].
  • Dosing Strategy: Complete FAAH inhibition occurs at 1.25–5 mg; higher doses (e.g., 50 mg) lack mechanistic rationale and increase off-target risks [1] [9].

Properties

CAS Number

1233855-46-3

Product Name

BIA 10-2474

IUPAC Name

N-cyclohexyl-N-methyl-4-(1-oxidopyridin-1-ium-3-yl)imidazole-1-carboxamide

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

InChI

InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3

InChI Key

DOWVMJFBDGWVML-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

BIA 10-2474; BIA-10-2474; BIA10-2474.

Canonical SMILES

CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.